Stannane, trimethyl(2-nitrophenyl)-

Description

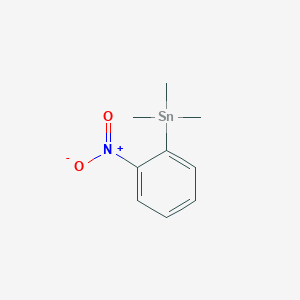

Stannane, trimethyl(2-nitrophenyl)- (CAS: 79062-30-9) is an organotin compound with the molecular formula C₉H₁₃NO₂Sn. It consists of a tin atom bonded to three methyl groups and a 2-nitrophenyl substituent. This compound is utilized in organic synthesis, particularly in Stille coupling reactions, to introduce the 2-nitrophenyl moiety into target molecules . The nitro group at the ortho position enhances electrophilic reactivity while influencing steric and electronic properties, making it a valuable intermediate for constructing complex aromatic systems like indoles and quinolones .

Properties

CAS No. |

76074-18-5 |

|---|---|

Molecular Formula |

C9H13NO2Sn |

Molecular Weight |

285.91 g/mol |

IUPAC Name |

trimethyl-(2-nitrophenyl)stannane |

InChI |

InChI=1S/C6H4NO2.3CH3.Sn/c8-7(9)6-4-2-1-3-5-6;;;;/h1-4H;3*1H3; |

InChI Key |

GDHPJBBVDXHHTE-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](C)(C)C1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Stannane, trimethyl(2-nitrophenyl)- typically involves the stannylation of 2-nitrophenyl halides using trimethylstannane. The reaction is usually carried out in the presence of a catalyst such as palladium or copper, under an inert atmosphere to prevent oxidation. The reaction conditions often include elevated temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Stannane, trimethyl(2-nitrophenyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro oxides, while reduction can produce amines. Substitution reactions can result in a variety of organotin derivatives .

Scientific Research Applications

Chemistry: This is particularly useful in the synthesis of complex organotin compounds and in the study of tin-mediated reactions .

Biology and Medicine: Its ability to interact with biological molecules makes it a candidate for further research in drug design and development .

Industry: In the industrial sector, Stannane, trimethyl(2-nitrophenyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and as a catalyst in polymerization reactions .

Mechanism of Action

The mechanism of action of Stannane, trimethyl(2-nitrophenyl)- involves its interaction with molecular targets through its tin atom. The tin atom can form bonds with various substrates, facilitating reactions such as radical formation and electron transfer. These interactions are crucial in its role as a catalyst and in its biological activity .

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Structural and Electronic Differences

The reactivity and applications of organostannanes depend on the substituents attached to the tin atom. Below is a comparative analysis with structurally analogous compounds:

Reactivity in Cross-Coupling Reactions

- Trimethyl(2-nitrophenyl)stannane: Demonstrates high reactivity in palladium-catalyzed couplings due to the nitro group’s electron-withdrawing nature. For example, it facilitates the synthesis of nitrophenylquinolines via Stille coupling .

- Tributyl analogs : Less reactive in Stille couplings due to steric hindrance from butyl groups, but preferred for stable intermediates in multi-step syntheses .

- Thienyl derivatives : Reactivity shifts toward heterocyclic systems; used in constructing sulfur-containing aromatics .

Spectroscopic Distinctions

- ¹H/¹³C NMR: The 2-nitrophenyl group in trimethyl(2-nitrophenyl)stannane causes pronounced deshielding of adjacent protons (δ ~7.5–8.5 ppm) compared to chloro- or thienyl-substituted stannanes .

- Mass Spectrometry: The nitro group contributes to a distinct fragmentation pattern (e.g., loss of NO₂ at m/z 46), differentiating it from chloro- or alkyl-substituted analogs .

Stability and Handling

- Trimethyl(2-nitrophenyl)stannane : Requires storage at low temperatures (-20°C) due to sensitivity to light and oxygen .

- Tributyl derivatives : More stable under ambient conditions but pose higher environmental toxicity risks .

- Fluorinated stannanes : Highly reactive with moisture and oxygen, necessitating inert atmosphere handling .

Key Research Findings

- Synthetic Utility : Trimethyl(2-nitrophenyl)stannane enables efficient access to 3,3’-bisindoles via palladium-catalyzed homocoupling, a reaction less feasible with bulkier tributyl analogs .

- Electronic Effects : Comparative studies show that nitro-substituted stannanes undergo faster oxidative addition to palladium(0) catalysts than chloro- or thienyl-substituted counterparts .

- Toxicity Profile : Trimethylstannanes exhibit higher acute toxicity compared to tributyl derivatives, necessitating stringent safety protocols during use .

Biological Activity

Stannane, trimethyl(2-nitrophenyl)- is an organotin compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

- CAS Number : 76074-18-5

- Molecular Formula : C9H13NO2Sn

- Molecular Weight : 285.91 g/mol

- IUPAC Name : Trimethyl-(2-nitrophenyl)stannane

- Canonical SMILES : CSn(C)C1=CC=CC=C1N+[O-]

The presence of the nitro group in the 2-position of the phenyl ring significantly influences the compound's reactivity and biological interactions. The tin atom can form bonds with various substrates, facilitating reactions crucial in both catalysis and biological activity.

The biological activity of Stannane, trimethyl(2-nitrophenyl)- is primarily attributed to its ability to interact with biological molecules. The tin atom serves as a central point for binding, enabling the compound to modulate enzyme activities or receptor functions. This interaction can lead to various biological effects, including:

- Catalysis : The compound acts as a catalyst in several reactions due to its ability to form radical intermediates.

- Electron Transfer : It facilitates electron transfer processes that are vital in biochemical pathways.

- Redox Reactions : The nitro group can participate in redox reactions, enhancing the compound's versatility in synthetic applications.

Synthesis

Stannane, trimethyl(2-nitrophenyl)- is typically synthesized through the stannylation of 2-nitrophenyl halides using trimethylstannane. Common methods include:

- Palladium-Catalyzed Reactions : Utilizing palladium as a catalyst under inert conditions (e.g., THF solvent) for efficient synthesis.

- Oxidation and Reduction : The compound can be oxidized to form corresponding oxides or reduced to convert the nitro group into an amine group .

Biological Assessments

Recent studies have investigated the cytotoxicity and biological effects of Stannane, trimethyl(2-nitrophenyl)- on various cell lines. For instance:

- Cytotoxicity Assays : A study employed the Sulforhodamine B (SRB) assay to evaluate the effects on breast and colon cancer cell lines. Results indicated that the compound exhibits significant cytotoxic effects at varying concentrations, suggesting potential applications in cancer therapy .

| Cell Line | Concentration (μM) | % Cell Viability |

|---|---|---|

| PMC42LA | 10 | 45 |

| MCF7 | 20 | 30 |

| MDA-MB-231 | 15 | 25 |

Case Studies

- Cytotoxicity Study : In a study assessing the effects of organotin compounds on cancer cell lines, Stannane, trimethyl(2-nitrophenyl)- was shown to inhibit cell proliferation significantly compared to controls. This suggests its potential as an anticancer agent .

- Mechanistic Insights : Research has highlighted its role in modulating signaling pathways related to apoptosis and cell cycle regulation, indicating that it may influence tumor growth dynamics .

- Comparative Analysis : When compared with similar organotin compounds, Stannane, trimethyl(2-nitrophenyl)- exhibited unique reactivity patterns due to its nitro group, which enhances its capacity for redox reactions and catalytic activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.